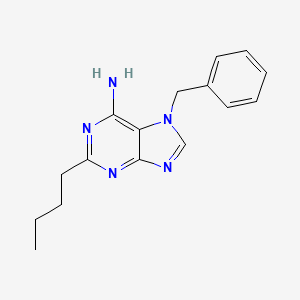
7-Benzyl-2-butyl-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a purine derivative with the molecular formula C12H11N5 and a molecular weight of 225.25 g/mol . This compound is known for its ability to stimulate cell division and growth in plants, making it a valuable tool in agricultural and horticultural practices.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-butyl-7H-purin-6-amine typically involves the reaction of hypoxanthine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-2-butyl-7H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Substitution: Various benzyl-substituted purine derivatives.
Applications De Recherche Scientifique
7-Benzyl-2-butyl-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create various purine derivatives.
Biology: Plays a crucial role in plant tissue culture and micropropagation by promoting cell division and growth.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of plant growth regulators and agricultural chemicals.
Mécanisme D'action
The mechanism of action of 7-Benzyl-2-butyl-7H-purin-6-amine involves its interaction with cytokinin receptors in plant cells. It binds to these receptors, triggering a signaling cascade that leads to the activation of genes involved in cell division and growth. The compound also inhibits the degradation of chlorophyll, thereby delaying senescence and promoting plant vitality.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylaminopurine: Another synthetic cytokinin with similar properties but different molecular structure.
Kinetin: A naturally occurring cytokinin with similar effects on plant growth.
Uniqueness
7-Benzyl-2-butyl-7H-purin-6-amine is unique due to its specific molecular structure, which provides distinct advantages in terms of stability and efficacy. Its ability to promote cell division and delay senescence makes it a valuable tool in both research and agricultural applications .
Propriétés
Numéro CAS |
84133-07-3 |
|---|---|
Formule moléculaire |
C16H19N5 |
Poids moléculaire |
281.36 g/mol |
Nom IUPAC |
7-benzyl-2-butylpurin-6-amine |
InChI |
InChI=1S/C16H19N5/c1-2-3-9-13-19-15(17)14-16(20-13)18-11-21(14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H2,17,19,20) |
Clé InChI |
NMOQKRGGLKVAGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C2C(=N1)N=CN2CC3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5,5'-Biquinoline]-8,8'-diol](/img/structure/B11840739.png)



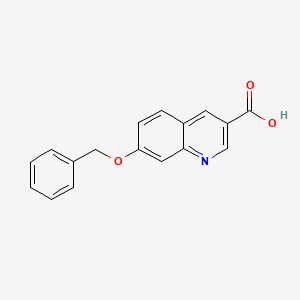
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-5-carbonitrile](/img/structure/B11840756.png)
![(1S,2S,4R)-tert-Butyl 4'-methyl-7-azaspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-7-carboxylate](/img/structure/B11840761.png)
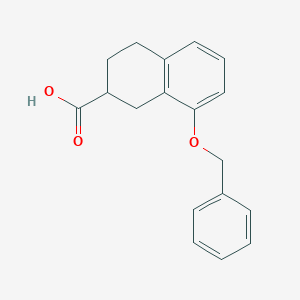
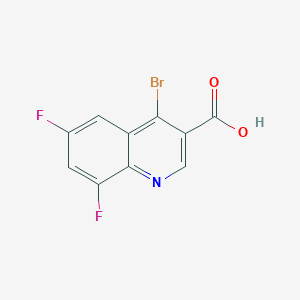
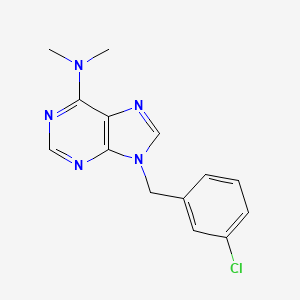

![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)
